4-Hydroxy-3-methyl-2-butanone
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 4-Hydroxy-3-methyl-2-butanone, such as bio-butanol and its derivatives, can be achieved through both biochemical and chemical routes. The biochemical production typically involves the ABE process using Clostridium species, while chemical synthesis might involve methods like aldol condensation over specific catalysts for direct production from precursors like ethanol (Ndaba, Chiyanzu, & Marx, 2015).
Molecular Structure Analysis
The detailed molecular structure of 4-Hydroxy-3-methyl-2-butanone itself is not specified in the papers reviewed. However, understanding the structure of similar compounds requires comprehensive analysis techniques, including spectroscopy and crystallography, to elucidate functional groups, molecular geometry, and electronic configuration, which are crucial for predicting reactivity and interactions.
Chemical Reactions and Properties
4-Hydroxy-3-methyl-2-butanone's chemical behavior would be influenced by its functional groups. Aldehydes like 4-Hydroxy-2,3-nonenal (HNE), sharing a similar hydroxy-alkanone structure, exhibit varied biological activities and can undergo reactions characteristic of both aldehydes and alcohols, including oxidation, reduction, and nucleophilic addition (Dianzani, Barrera, & Parola, 1999).
Scientific Research Applications
Synthesis of Electro-optic Acceptors
4-Hydroxy-3-methyl-2-butanone is utilized as a precursor in the synthesis of electro-optic acceptors. A study by He, Leslie, and Sinicropi (2002) established a high-yield synthetic route for α-hydroxy methyl ketones, which are key intermediates in producing tricyanovinyldihydrofuran type acceptors used in high μβ nonlinear optical chromophores (He, Leslie, & Sinicropi, 2002).
UV Absorption and Tropospheric Lifetimes
Messaadia et al. (2012) measured the UV absorption cross-sections of various hydroxycarbonyls, including 4-hydroxy-3-methyl-2-butanone. Their work provided the first UV cross-section measurements for this compound, crucial for calculating its photolysis rates and estimating its tropospheric lifetimes (Messaadia et al., 2012).
Ionic Liquid Catalysis in Synthesis
Wang and Cai (2021) explored the use of basic ionic liquids in the synthesis of 4-hydroxy-2-butanone, a significant chemical intermediate in pharmaceutical and food industries. Their research revealed that the selectivity of 4-hydroxy-2-butanone could be enhanced with specific ionic liquid catalysts (Wang & Cai, 2021).
Noncatalytic Synthesis in Supercritical State
Chen et al. (2022) focused on the noncatalytic synthesis of 4-hydroxy-2-butanone in a supercritical state, an approach that yielded high production rates. They studied the side reactions involving formaldehyde in this process, proposing a reaction pathway and kinetic model for the synthesis (Chen, Yao, Yin, & Yuan, 2022).
Dehydration Reaction Over Catalysts
Ichikawa et al. (2005) investigated the dehydration of 4-hydroxy-2-butanone to 3-buten-2-one using anatase-TiO2 catalysts. They found that anatase-TiO2 exhibited excellent activity for this reaction, demonstrating a high yield of the desired product (Ichikawa, Sato, Takahashi, & Sodesawa, 2005).
Gas-Phase Rate Coefficient Measurement
El Dib et al. (2013) conducted a study on the reaction of OH radicals with 4-hydroxy-2-butanone in the gas phase. They provided the first absolute rate coefficients for this reaction, which are essential for understanding the atmospheric chemistry of the compound (El Dib, Sleiman, Canosa, Travers, Courbe, Sawaya, Mokbel, & Chakir, 2013).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Future Directions
properties
IUPAC Name |
4-hydroxy-3-methylbutan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-4(3-6)5(2)7/h4,6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSRECWZBBJOTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80871018 | |
Record name | 4-Hydroxy-3-methylbutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80871018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-methyl-2-butanone | |
CAS RN |
3393-64-4 | |
Record name | 4-Hydroxy-3-methyl-2-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3393-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-3-methylbutan-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003393644 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3393-64-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62078 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Hydroxy-3-methylbutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80871018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-3-methylbutan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.217 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.